molecular formula C19H17N3O3S B2610618 4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide CAS No. 1203365-39-2

4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide

Cat. No.: B2610618
CAS No.: 1203365-39-2
M. Wt: 367.42
InChI Key: NIZYPYCGUGBZMA-UHFFFAOYSA-N
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Description

4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide is a complex organic compound that features a benzamide core linked to a methoxyisoquinoline moiety through a thioacetamido bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide typically involves multiple steps, starting with the preparation of the methoxyisoquinoline derivative. This is followed by the introduction of the thioacetamido group and finally, the coupling with benzamide. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: These compounds share a similar thioacetamido group and exhibit diverse biological activities.

    Isoquinoline Derivatives: These compounds share the methoxyisoquinoline moiety and are known for their pharmacological properties.

Uniqueness

4-(2-((5-Methoxyisoquinolin-1-yl)thio)acetamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[2-(5-methoxyisoquinolin-1-yl)sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-16-4-2-3-15-14(16)9-10-21-19(15)26-11-17(23)22-13-7-5-12(6-8-13)18(20)24/h2-10H,11H2,1H3,(H2,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZYPYCGUGBZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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